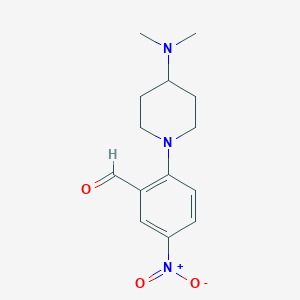

2-(4-(Dimethylamino)piperidin-1-yl)-5-nitrobenzaldehyde

Description

2-(4-(Dimethylamino)piperidin-1-yl)-5-nitrobenzaldehyde is a nitroaromatic compound featuring a benzaldehyde core substituted with a 4-(dimethylamino)piperidin-1-yl group at the 2-position and a nitro group at the 5-position. The aldehyde functional group renders it reactive in condensation and nucleophilic addition reactions, while the nitro group confers electron-withdrawing properties, influencing electronic distribution and reactivity. This compound is of interest in organic synthesis and materials science, particularly as a precursor for pharmaceuticals or photoinitiators .

Properties

IUPAC Name |

2-[4-(dimethylamino)piperidin-1-yl]-5-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O3/c1-15(2)12-5-7-16(8-6-12)14-4-3-13(17(19)20)9-11(14)10-18/h3-4,9-10,12H,5-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CATQAWLHXUBATG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis Methods

The synthesis of 2-(4-(Dimethylamino)piperidin-1-yl)-5-nitrobenzaldehyde typically involves a reaction between 4-(Dimethylamino)piperidine and 5-nitrobenzaldehyde. This reaction can be performed in an organic solvent like ethanol or methanol, using suitable catalysts to improve yield and purity.

Synthesis of Intermediates

Several intermediates can be synthesized using general procedures. For instance, ethyl[(4-nitrophenyl)methyl]amine can be synthesized using 4-nitrobenzaldehyde, dry ethanol, ethylamine, and NaBH4. Similar procedures can be applied to synthesize (4-Nitrophenyl)methylamine and (Cyclopropylmethyl)[(4-nitrophenyl)methyl]amine.

General Procedure 1, Method A

This method is used for synthesizing various compounds, for example, tert-Butyl 4‐{[(4‐nitrophenyl)methyl]amino}piperidine‐1‐carboxylate. It involves reacting 4-nitrobenzaldehyde with dry ethanol, 4-Amino-1-boc-piperidine, and NaBH4.

Example Reactions and Compounds

- Coumarin Derivatives: Reacting 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide with 2-hydroxy-1-naphthaldehyde in hot ethanol using piperidine as a catalyst produces coumarin derivatives.

- Pyridine Derivatives: Reacting 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide with acetylacetone yields a pyridine derivative.

- Thiazolidin-4-one Derivatives: New thiazolidin-4-one derivatives have been synthesized as potential antidiabetic drugs starting from theophylline.

Reaction with Aromatic Aldehydes

- The Knoevenagel condensation of 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide with aromatic aldehydes like piperonal, vanilline, and 4-N,N-dimethylbenzaldehyde, in refluxing ethanol using piperidine as a catalyst, gives the corresponding arylidene derivatives.

Spectral Data

- Spectral data, including IR and NMR spectra, are crucial for confirming the structure of synthesized compounds. For example, the IR spectrum can show absorption bands for OH, CN, and CO functional groups, while NMR spectra indicate the presence of methyl protons and aromatic carbons.

Mass Molarity Calculations

Mass molarity calculators can be used to determine:

- The mass of a compound needed to prepare a solution of known volume and concentration.

- The volume of solution required to dissolve a known mass of compound to a desired concentration.

- The concentration of a solution resulting from a known mass of compound in a specific volume.

Biological Activities

This compound exhibits potential biological activities, particularly in antimicrobial and anticancer domains. Its structure enables interactions with specific molecular targets, potentially acting as an inhibitor or modulator of certain enzymes or receptors.

Mechanism of Action

The mechanism of action involves the compound's ability to bind to specific enzymes or receptors, which can alter enzyme activity or receptor function, leading to various biological effects.

Table of compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS No. |

|---|---|---|---|

| This compound | C14H19N3O3 | 277.32 | 1157005-30-5 |

| Ethyl[(4-nitrophenyl)methyl]amine | C10H14N2O2 | 180.23 | Not available |

| (4-Nitrophenyl)methylamine | C10H14N2O2 | 194.25 | Not available |

| (Cyclopropylmethyl)[(4-nitrophenyl)methyl]amine | C11H14N2O2 | 206.25 | Not available |

| tert‐Butyl 4‐{[(4‐nitrophenyl)methyl]amino}piperidine‐1‐carboxylate | C18H27N3O4 | 377.43 | Not available |

| 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide | C7H8N4OS | 196.23 | Not available |

| (1,3-dimethylxanthin-7-yl)ethyl acetate | C11H14N4O4 | 266.26 | Not available |

Chemical Reactions Analysis

Types of Reactions

2-(4-(Dimethylamino)piperidin-1-yl)-5-nitrobenzaldehyde can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group under specific conditions.

Reduction: The aldehyde group can be reduced to an alcohol.

Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.

Reduction: Sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 2-(4-(Dimethylamino)piperidin-1-yl)-5-aminobenzaldehyde.

Reduction: Formation of 2-(4-(Dimethylamino)piperidin-1-yl)-5-nitrobenzyl alcohol.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Antidepressant Activity : The compound has shown potential as a precursor in the synthesis of various antidepressants. Research indicates that derivatives of piperidine compounds exhibit significant serotonergic activity, which is critical in treating depression and anxiety disorders.

Case Study : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of analogs derived from 2-(4-(Dimethylamino)piperidin-1-yl)-5-nitrobenzaldehyde that demonstrated enhanced selective serotonin reuptake inhibition (SSRI) properties compared to traditional SSRIs .

Organic Synthesis

Reagent in Chemical Reactions : This compound serves as an important reagent in organic synthesis, particularly in forming carbon-nitrogen bonds. It can be utilized in various coupling reactions due to its reactive aldehyde group.

Potential Therapeutic Uses

Cancer Research : Preliminary studies suggest that derivatives of this compound may have anticancer properties. The nitro group is known to participate in redox reactions, which can lead to the generation of reactive oxygen species (ROS) that induce apoptosis in cancer cells.

Case Study : Research published in Cancer Chemotherapy and Pharmacology demonstrated that certain nitro-substituted piperidine derivatives exhibited cytotoxic effects on various cancer cell lines, indicating potential for further development as anticancer agents.

Mechanism of Action

The mechanism of action of 2-(4-(Dimethylamino)piperidin-1-yl)-5-nitrobenzaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular pathways and biological processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-(4-(Dimethylamino)piperidin-1-yl)-5-nitrobenzaldehyde are compared below with analogous compounds, focusing on synthesis, reactivity, and applications.

Table 1: Comparative Analysis of Key Compounds

Structural and Functional Differences

Core Functional Groups: The target compound’s aldehyde group distinguishes it from analogs like 5-Nitro-2-(piperidin-1-yl)aniline (aniline) and 5-Nitro-2-(piperidin-1-yl)benzonitrile (nitrile) . The aldehyde enhances electrophilicity, enabling reactions like imine formation. The 4-(dimethylamino)piperidine substituent introduces a rigid, bulky heterocycle compared to simpler dimethylamino groups (e.g., 2-(Dimethylamino)-5-nitrobenzaldehyde) . This impacts solubility and steric effects in catalysis or binding interactions.

ethynyl) would require optimization.

Reactivity and Applications: Compared to ethyl 4-(dimethylamino)benzoate, which excels as a co-initiator in resin cements , the target compound’s piperidine and aldehyde groups may position it for specialized applications, such as photoinitiators or metal coordination. Morpholino derivatives (e.g., 2-Morpholino-5-nitrobenzoic acid) exhibit lower basicity than piperidine analogs due to oxygen substitution, affecting hydrogen-bonding and solubility.

Nitro groups in all compounds contribute to UV absorption, relevant in materials science for light-driven applications .

Research Findings and Implications

- Resin Chemistry: Ethyl 4-(dimethylamino)benzoate outperforms methacrylate derivatives in resin cements, suggesting that dimethylamino positioning (aromatic vs. aliphatic) critically influences reactivity . The target compound’s piperidine group may similarly modulate photoinitiator efficiency.

- Synthetic Versatility : The high yield of 3b underscores the utility of palladium-catalyzed couplings for nitrobenzaldehyde derivatives, though steric hindrance from the piperidine moiety may necessitate tailored conditions.

- Structural Similarity : Compounds like 5-Nitro-2-(piperidin-1-yl)aniline (similarity score 0.92) highlight the nitro-piperidine motif’s prevalence in drug discovery, suggesting the target could serve as a precursor for bioactive molecules.

Biological Activity

2-(4-(Dimethylamino)piperidin-1-yl)-5-nitrobenzaldehyde is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound features a piperidine ring with a dimethylamino group and a nitrobenzaldehyde moiety, which contribute to its unique chemical properties and biological interactions. Research has primarily focused on its antimicrobial and anticancer properties, making it a subject of interest for drug development.

Antimicrobial Properties

Studies have indicated that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing efficacy in inhibiting the growth of Gram-positive bacteria such as Bacillus cereus and Clostridium perfringens . The mechanism of action appears to involve the disruption of protein and DNA synthesis within bacterial cells, although further investigations are needed to elucidate the specific pathways involved.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that it possesses cytotoxic effects against several cancer cell lines, including leukemia and solid tumors. For example, it was found to inhibit cell growth in U-87 MG and MIA PaCa-2 cell lines with IC50 values indicating significant potency . The compound's ability to modulate specific molecular targets suggests that it may act as an inhibitor or modulator of enzymes involved in cancer progression.

The biological activity of this compound is attributed to its interaction with various molecular targets. It is believed to inhibit certain enzymes or receptors, leading to alterations in cellular signaling pathways. This modulation can result in the induction of apoptosis in cancer cells or the disruption of essential processes in microbial organisms .

Comparative Analysis

To better understand the efficacy of this compound, a comparison with similar compounds can provide insights into its unique properties.

| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity | IC50 (μM) |

|---|---|---|---|---|

| This compound | Structure | Yes | Yes | 10-30 |

| 2-(4-(Dimethylamino)piperidin-1-yl)ethanol | Structure | Moderate | Low | >30 |

| 4-(5-nitro-2-furfurylideneamino) piperazine | Structure | Yes | Moderate | 20 |

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Antimicrobial Efficacy : A study demonstrated that derivatives of piperazine compounds showed significant antibacterial activity against resistant strains, suggesting that modifications to the nitrobenzaldehyde structure could enhance efficacy .

- Cytotoxicity in Cancer Models : In a screening campaign involving diverse compounds, those similar to this compound exhibited promising results against hematologic malignancies, with IC50 values ranging from 0.70 μM to over 10 μM depending on structural variations .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 2-(4-(dimethylamino)piperidin-1-yl)-5-nitrobenzaldehyde, and how are intermediates validated?

- Methodological Answer : The synthesis typically involves multi-step reactions:

- Nitration : Introduction of the nitro group to a benzaldehyde precursor (e.g., 2-bromo-5-nitrobenzaldehyde) .

- Amination : Substitution of the bromine or other leaving group with a 4-(dimethylamino)piperidine moiety via nucleophilic aromatic substitution (NAS) or palladium-catalyzed coupling (e.g., Suzuki-Miyaura with PdCl₂(PPh₃)₂ and CuI) .

- Purification : Column chromatography with gradients like hexane/EtOAc (3:1 to 9:1) achieves high purity (92% yield in analogous reactions) .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- Methodological Answer :

- NMR : -NMR identifies proton environments (e.g., aldehyde proton at ~10 ppm, dimethylamino protons at ~2.2 ppm). -NMR confirms carbonyl (C=O) and aromatic carbons .

- IR : Detects aldehyde (C=O stretch at ~1700 cm⁻¹) and nitro (NO₂ stretch at ~1520–1350 cm⁻¹) groups .

- MS : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the efficiency of the piperidinyl substitution step?

- Methodological Answer :

- Catalyst Screening : Test palladium catalysts (e.g., PdCl₂(PPh₃)₂ vs. Pd(OAc)₂) and ligands (e.g., PPh₃ vs. XPhos) to improve coupling yields .

- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) with non-polar solvents (toluene) to balance reactivity and side reactions .

- Temperature Control : Optimize thermal conditions (e.g., 80–120°C) to accelerate NAS while minimizing decomposition .

Q. What computational strategies predict the electronic effects of the nitro and dimethylamino groups on reactivity?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. The nitro group withdraws electrons, while dimethylamino donates electrons, creating a polarized aromatic system .

- Molecular Docking : Model interactions with biological targets (e.g., enzymes) to rationalize observed bioactivity in related piperidine derivatives .

Q. How do discrepancies in reported yields for analogous compounds inform synthetic troubleshooting?

- Methodological Answer :

- Case Study : A 92% yield for 2-((4-(dimethylamino)phenyl)ethynyl)-5-nitrobenzaldehyde vs. lower yields in brominated analogs highlights the role of steric/electronic factors.

- Troubleshooting Steps :

- Purity of Reagents : Ensure anhydrous conditions for moisture-sensitive intermediates .

- Work-up Protocols : Use gradient extraction to isolate polar byproducts (e.g., unreacted piperidine derivatives) .

Data Contradiction and Analysis

Q. Why do structural analogs with methyl vs. dimethylamino substituents exhibit divergent reactivity in nucleophilic substitutions?

- Analysis :

- Electronic Effects : The dimethylamino group enhances electron density at the piperidinyl nitrogen, accelerating NAS but potentially destabilizing intermediates via steric hindrance .

- Steric Factors : Bulkier dimethylamino groups may reduce accessibility to the reaction site compared to methyl substituents .

Safety and Handling in Academic Settings

Q. What safety protocols are recommended for handling this compound in catalytic reactions?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.